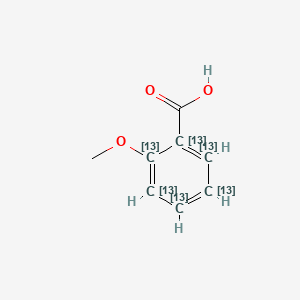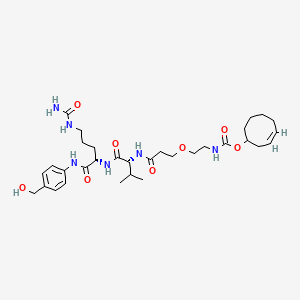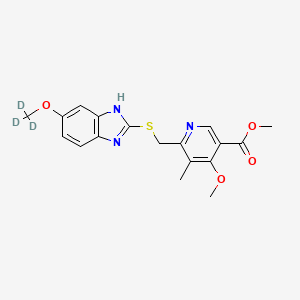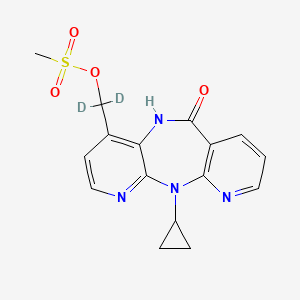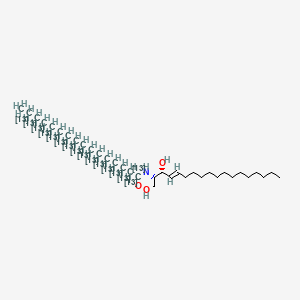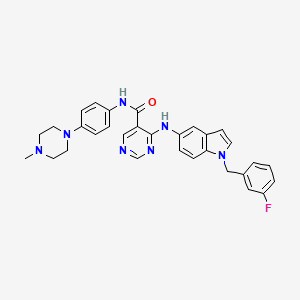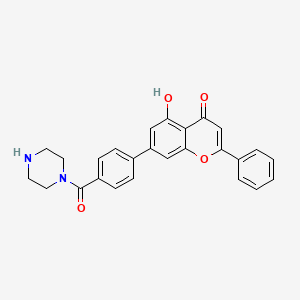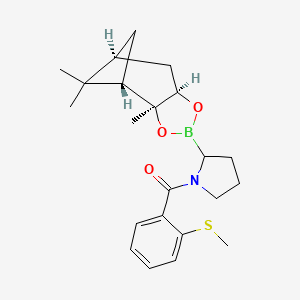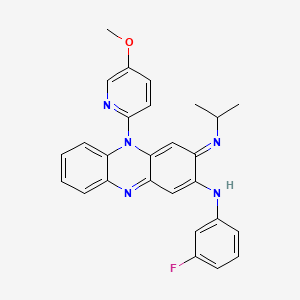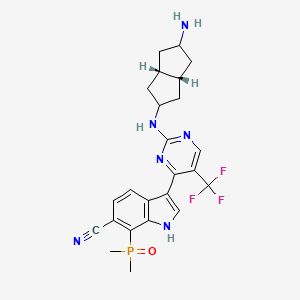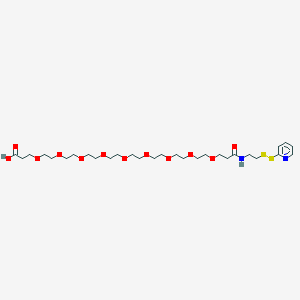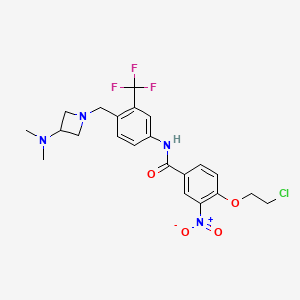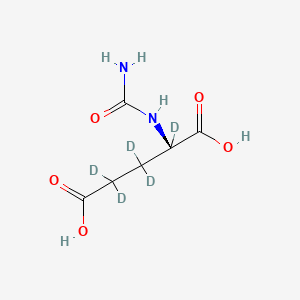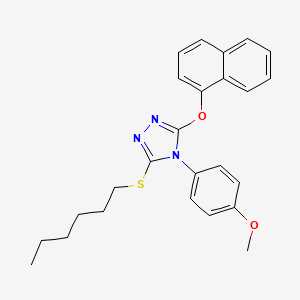
3-Hexylsulfanyl-4-(4-methoxyphenyl)-5-naphthalen-1-yloxy-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hexylsulfanyl-4-(4-methoxyphenyl)-5-naphthalen-1-yloxy-1,2,4-triazole is a complex organic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science
Vorbereitungsmethoden
The synthesis of 3-Hexylsulfanyl-4-(4-methoxyphenyl)-5-naphthalen-1-yloxy-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the triazole ring, followed by the introduction of the hexylsulfanyl, methoxyphenyl, and naphthalen-1-yloxy groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
3-Hexylsulfanyl-4-(4-methoxyphenyl)-5-naphthalen-1-yloxy-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-Hexylsulfanyl-4-(4-methoxyphenyl)-5-naphthalen-1-yloxy-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 3-Hexylsulfanyl-4-(4-methoxyphenyl)-5-naphthalen-1-yloxy-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
3-Hexylsulfanyl-4-(4-methoxyphenyl)-5-naphthalen-1-yloxy-1,2,4-triazole can be compared with other similar compounds, such as:
3-Hexylsulfanyl-4-(4-methoxyphenyl)-5-(1-naphthyloxy)-1,2,4-triazole: This compound has a similar structure but may exhibit different chemical and biological properties due to variations in the substituent groups.
3-Hexylsulfanyl-4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole: The presence of additional methoxy groups can influence the compound’s reactivity and biological activity.
3-Hexylsulfanyl-4-(4-methoxyphenyl)-5-(2,4-dichlorophenyl)-1,2,4-triazole:
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Eigenschaften
Molekularformel |
C25H27N3O2S |
|---|---|
Molekulargewicht |
433.6 g/mol |
IUPAC-Name |
3-hexylsulfanyl-4-(4-methoxyphenyl)-5-naphthalen-1-yloxy-1,2,4-triazole |
InChI |
InChI=1S/C25H27N3O2S/c1-3-4-5-8-18-31-25-27-26-24(28(25)20-14-16-21(29-2)17-15-20)30-23-13-9-11-19-10-6-7-12-22(19)23/h6-7,9-17H,3-5,8,18H2,1-2H3 |
InChI-Schlüssel |
JYAFQVPCZBNNKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCSC1=NN=C(N1C2=CC=C(C=C2)OC)OC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


